Cas no 4546-72-9 (N6-Benzoyl-2'-deoxyadenosine)

N6-Benzoyl-2'-deoxyadenosine 化学的及び物理的性質
名前と識別子
-
- N-Benzoyl-2'-deoxy-adenosine
- 4-(Benzoylamino)-1-(2-deoxy-beta-L-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- N-Benzoyl-2’-deoxy-adenosine
- N-Benzoyl-2'-deoxyadenosine
- N6-Benzoyl-2'-deoxyadenosine
- 6-N-Benzoyl-2'-deoxyadenosine
- 6N-benzoyldeoxyadenosine
- AC1M6XCH
- AC1Q3TGJ
- AG-G-83810
- Benzoyl-chloracetyl-amin
- benzoyl-chloroacetyl-amine
- CTK5D5669
- N-(2-Chloro-acetyl)-benzamide
- N-(2-chloroethanoyl)benzamide
- N-(chloroacetyl)benzamide
- N6-benzoyldeoxyadenosine
- N-benzoyl-2-chloroacetamide
- N-benzoyl-chloroacetamide
- N-chloroacetyl-benzamide
- SureCN3627085
- N-Benzoyl-2-Deoxy-Adenosine
- 4546-72-9
- SCHEMBL264408
- N(6)-benzoyl-2'-deoxyadenosine
- DTXSID80196516
- N6--Benzoyl-2'-deoxyadenosine hydrate
- N6 -benzoyl-2'-deoxyadenosine
- BP-58689
- AC-32160
- DS-14590
- B3101
- AKOS015999137
- NS00031532
- N-Benzoyl-2 inverted exclamation mark -deoxy-adenosine
- PIXHJAPVPCVZSV-YNEHKIRRSA-N
- CS-W011841
- N-[9-[(2R,4S,5R)-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]purin-6-yl]benzamide
- Adenosine, N-benzoyl-2'-deoxy-
- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 6-n-benzoyldeoxyadenosine
- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-purinyl]benzamide
- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
- N-Benzoyldeoxyadenosine
- A826809
- HG1037
- C17H17N5O4
- AMY31044
- EINECS 224-903-6
- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- MFCD00009628
- 305808-19-9
- DTXCID20119007
-
- MDL: MFCD00009628
- インチ: 1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
- InChIKey: PIXHJAPVPCVZSV-YNEHKIRRSA-N
- ほほえんだ: O=C(NC1=C2N=CN([C@@H]3O[C@H](CO)[C@@H](O)C3)C2=NC=N1)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 355.12821
- どういたいしつりょう: 355.128054
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 504
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 122
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- 密度みつど: 1.61
- ゆうかいてん: 120-122C
- ふってん: No data available
- フラッシュポイント: No data available
- すいようせい: Soluble in water (slightly), and methanol (20 mg/ml).
- PSA: 122.39
- LogP: 0.79230
N6-Benzoyl-2'-deoxyadenosine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- セキュリティの説明: 24/25
- ちょぞうじょうけん:-20 °C
N6-Benzoyl-2'-deoxyadenosine 税関データ
- 税関コード:29349990
N6-Benzoyl-2'-deoxyadenosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138620-25g |
N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
4546-72-9 | 98% | 25g |
$142 | 2024-07-16 | |
Ambeed | A124703-25g |
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
4546-72-9 | 98% | 25g |
$141.0 | 2025-02-22 | |
abcr | AB351501-100g |
N6-Benzoyl-2'-deoxyadenosine, 98%; . |
4546-72-9 | 98% | 100g |
€902.90 | 2025-02-20 | |
abcr | AB351501-5 g |
N6-Benzoyl-2'-deoxyadenosine, 98%; . |
4546-72-9 | 98% | 5g |
€126.60 | 2023-06-20 | |
TRC | B207933-50mg |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 50mg |
$ 65.00 | 2022-04-27 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95310-25g |
N6-Benzoyl-2-deoxyadenosine |
4546-72-9 | 25g |
¥916.0 | 2021-09-08 | ||
abcr | AB351501-25 g |
N6-Benzoyl-2'-deoxyadenosine, 98%; . |
4546-72-9 | 98% | 25g |
€265.20 | 2023-06-20 | |
TRC | B207933-100mg |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 100mg |
$ 80.00 | 2022-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-5g |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 5g |
¥200.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN493-5g |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 5g |
316.0CNY | 2021-08-03 |
N6-Benzoyl-2'-deoxyadenosine 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
N6-Benzoyl-2'-deoxyadenosineに関する追加情報
Professional Introduction to N6-Benzoyl-2'-deoxyadenosine (CAS No. 4546-72-9)
N6-Benzoyl-2'-deoxyadenosine, a compound with the chemical identifier CAS No. 4546-72-9, represents a significant advancement in the field of nucleoside chemistry and pharmaceutical research. This derivative of adenosine has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction of a benzoyl group at the N6 position of 2'-deoxyadenosine modifies its biological activity, making it a valuable scaffold for developing novel therapeutic agents.
The molecular structure of N6-Benzoyl-2'-deoxyadenosine consists of a ribose sugar moiety replaced by a deoxyribose group, with the N6 position acylated by a benzoyl group. This modification enhances the compound's stability and bioavailability, which are critical factors in drug design. The benzoyl group not only influences the compound's solubility and metabolic profile but also contributes to its interaction with biological targets, particularly enzymes and receptors involved in cellular signaling pathways.
Recent studies have highlighted the potential of N6-Benzoyl-2'-deoxyadenosine as an inhibitor of various enzymes, including kinases and phosphodiesterases. Its ability to modulate these enzymes has opened new avenues for treating diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research has demonstrated that this compound can inhibit Janus kinases (JAKs), which play a crucial role in inflammatory responses. By targeting JAKs, N6-Benzoyl-2'-deoxyadenosine may offer a therapeutic approach to conditions characterized by excessive inflammation.
In addition to its anti-inflammatory properties, N6-Benzoyl-2'-deoxyadenosine has shown promise in preclinical studies as an antiviral agent. The benzoyl modification enhances the compound's ability to interfere with viral replication by inhibiting key enzymes involved in viral polymerization and transcription. This makes it a promising candidate for developing treatments against RNA viruses, including those responsible for influenza and hepatitis.
The synthesis of N6-Benzoyl-2'-deoxyadenosine involves a series of well-established chemical reactions, including glycosylation, acylation, and purification steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes has also facilitated the large-scale production of this compound, making it more accessible for further research and clinical trials.
One of the most compelling aspects of N6-Benzoyl-2'-deoxyadenosine is its potential for structural diversity. By varying the substituents on the benzoyl group or exploring alternative modifications, researchers can generate a library of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where identifying compounds with optimal efficacy and minimal side effects is paramount.
The pharmacokinetic properties of N6-Benzoyl-2'-deoxyadenosine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its suitability for oral administration in therapeutic settings. Furthermore, its interaction with cytochrome P450 enzymes has been characterized, providing insights into potential drug-drug interactions that may need to be considered in clinical use.
Preclinical safety studies have demonstrated that N6-Benzoyl-2'-deoxyadenosine is well-tolerated at relevant doses, with minimal adverse effects observed in animal models. These findings support its progression into clinical trials for various therapeutic indications. The compound's favorable safety profile is complemented by its potent biological activity, making it an attractive candidate for further development.
The impact of N6-Benzoyl-2'-deoxyadenosine on nucleoside-based drug design extends beyond its direct therapeutic applications. It serves as a valuable tool for understanding the structural requirements for effective nucleoside analogs. By studying its interactions with biological targets and analyzing its pharmacological effects, researchers can gain insights into designing future generations of nucleoside drugs with improved properties.
In conclusion, N6-Benzoyl-2'-deoxyadenosine (CAS No. 4546-72-9) represents a significant advancement in nucleoside chemistry with broad applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for treating various diseases, including cancer, inflammation, and viral infections. Ongoing research continues to uncover new therapeutic potentials of this compound, solidifying its role as a cornerstone in nucleoside-based drug development.
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